

Application Note: ^1H and ^{13}C NMR Assignment for 4-Hydroxypentanoic Acid

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Compound of Interest

Compound Name: 4-Hydroxypentanoic acid

Cat. No.: B078609

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Abstract

This application note provides a detailed protocol and data assignment for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **4-hydroxypentanoic acid**.

This compound, a valuable chiral building block in organic synthesis and a metabolite of interest, requires precise structural characterization. This document outlines the experimental procedure for acquiring high-quality NMR spectra and presents a comprehensive assignment of the corresponding proton and carbon signals. The data is summarized in clear, tabular formats, and a graphical workflow is provided to illustrate the experimental process.

Introduction

4-Hydroxypentanoic acid is a bifunctional organic molecule containing both a carboxylic acid and a secondary alcohol functional group. Its chirality at the C4 position makes it a significant precursor in the synthesis of various pharmaceuticals and fine chemicals. Accurate and unambiguous structural elucidation is paramount for its application in drug development and other scientific research. NMR spectroscopy is a powerful analytical technique for the structural determination of organic molecules. This application note serves as a practical guide for researchers, providing the necessary data and protocols for the complete ^1H and ^{13}C NMR assignment of **4-hydroxypentanoic acid**.

Data Presentation

The ^1H and ^{13}C NMR data for **4-hydroxypentanoic acid** are summarized in the tables below. The ^1H NMR data is based on experimental results, while the ^{13}C NMR data is predicted due to the limited availability of experimentally assigned public data.

Table 1: ^1H NMR Data for **4-Hydroxypentanoic Acid** (400 MHz, $\text{H}_2\text{O} + 10\% \text{D}_2\text{O}$)

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Integration (Number of Protons)	Assignment
5	1.39	Doublet (d)	3H	CH_3
3	1.90	Multiplet (m)	2H	CH_2
2	2.25	Multiplet (m)	2H	CH_2
4	3.82	Sextet	1H	CH

Note: The protons of the carboxylic acid (-COOH) and alcohol (-OH) groups are typically broad and may exchange with D_2O , often resulting in their signals not being distinctly observed or being very broad.

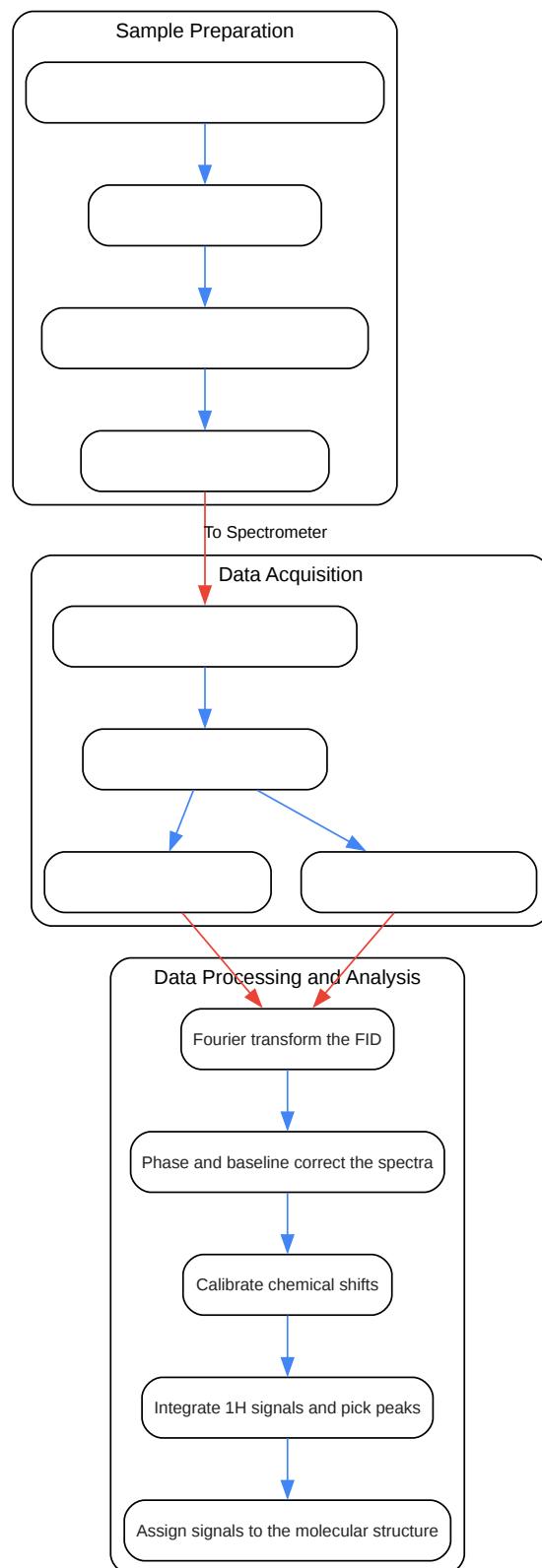
Table 2: Predicted ^{13}C NMR Data for **4-Hydroxypentanoic Acid** (Solvent: D_2O)

Atom Number	Predicted Chemical Shift (δ , ppm)	Assignment
5	22.8	CH_3
3	30.5	CH_2
2	38.7	CH_2
4	66.2	CH
1	180.1	C=O

Disclaimer: The ^{13}C NMR data presented is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **4-hydroxypentanoic acid**.

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